Carboprost
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-19,22-23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16-,17-,18+,19-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJKPYFALUEJCK-IIELGFQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@](C)(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022739 | |
| Record name | Carboprost | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35700-23-3, 59286-19-0 | |
| Record name | Carboprost | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35700-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carboprost [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035700233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15-Methyl-pgf2-alpha | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059286190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carboprost | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARBOPROST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B5032XT6O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Elucidation of Carboprost Action
Prostaglandin (B15479496) F Receptor (FP Receptor) Binding Kinetics and Specificity
Agonistic Properties of Carboprost (B24374) at the FP Receptor
This compound functions as a potent agonist for the prostaglandin F2-alpha receptor (FP receptor). nih.govresearchgate.net As an analogue of the endogenous ligand PGF2α, this compound mimics its action by binding to and activating the FP receptor. nih.govpatsnap.com This activation is the critical initiating step for its physiological effects, most notably the contraction of smooth muscle, particularly in the uterus. nih.govfpnotebook.com The chemical modification in this compound, specifically the substitution of a hydrogen atom with a methyl group at the carbon 15 position, protects the compound from oxidation. nih.gov This structural change results in more favorable pharmacokinetic properties compared to the rapidly metabolized PGF2α, contributing to a more robust and sustained agonistic effect. nih.gov
Comparative Binding Affinity with Endogenous Prostaglandin F2α
While sharing a similar pharmacological profile with its endogenous counterpart, PGF2α, this compound demonstrates a significantly more potent functional effect. nih.gov The intensity of uterine contraction induced by this compound is reported to be 20 to 100 times stronger than that produced by PGF2α. nih.govresearchgate.net This enhanced potency is largely attributed to its resistance to metabolic degradation. nih.gov In terms of receptor selectivity over other prostaglandin receptors, both this compound and PGF2α exhibit a similar profile, showing approximately a 10-fold selectivity for the FP receptor over the closely related prostaglandin E receptor subtype EP3 (EP3 receptor). nih.gov
| Compound | Target Receptor | Off-Target Receptor | Selectivity (Fold) |
| This compound | FP Receptor | EP3 Receptor | ~10 |
| PGF2α | FP Receptor | EP3 Receptor | ~10 |
This table illustrates the comparative selectivity of this compound and PGF2α for the FP receptor over the EP3 receptor, based on NanoBiT assays. nih.gov
Ligand-Receptor Interaction Dynamics: Cryo-Electron Microscopy (Cryo-EM) Studies
Recent advancements in structural biology have provided high-resolution insights into the interaction between this compound and the human FP receptor. Cryo-electron microscopy (Cryo-EM) structures of the FP receptor in complex with this compound have been resolved at a resolution of 2.7 Å. nih.gov These studies reveal that the FP receptor adopts an active-state conformation upon binding this compound. nih.gov
Within the receptor's binding pocket, this compound assumes an L-shaped conformation. nih.gov The binding site can be conceptually divided into three sub-pockets that accommodate different parts of the this compound molecule:
Sub-pocket 1: Coordinates the α-chain.
Sub-pocket 2: Interacts with the ω-chain.
Sub-pocket 3: Engages the F-ring of the ligand. nih.gov
This detailed structural information clarifies the precise orientation and molecular interactions that stabilize this compound within the receptor, leading to its activation. nih.govpdbj.org
Structural Basis for Receptor Selectivity and Off-Target Activation
The clinical side effects associated with this compound are primarily due to its off-target activation of the EP3 receptor. nih.govresearchgate.net Cryo-EM structures provide a molecular explanation for this cross-reactivity. The binding pockets of the FP and EP3 receptors share a significant degree of similarity, which allows for the binding of PGF2α analogues like this compound. nih.gov
However, key differences in amino acid residues within the binding pockets account for the observed selectivity. nih.gov A close analysis of the sub-pocket that interacts with the cyclopentane (B165970) ring of the ligands reveals several non-conserved residues between the FP receptor and the EP3 receptor. nih.gov
| Receptor | Residue at Position 1.39 | Residue at Position 2.54 | Residue at Position 2.58 |
| FP Receptor | S33 | H81 | G85 |
| EP3 Receptor | P55 | Q103 | T107 |
This table compares key amino acid residues in the ligand-binding pocket of the FP and EP3 receptors, highlighting the structural basis for ligand selectivity. nih.gov
These differences influence the shape and chemical environment of the binding pocket, determining the relative affinity and selectivity of ligands like this compound. nih.gov A NanoBiT-based G protein activation assay shows that the EC50 of this compound is similar for both the FP and EP3 receptors, consistent with its off-target effects. nih.gov
Intracellular Signal Transduction Pathways Activated by this compound
Activation of the Phospholipase C (PLC) Pathway
The FP receptor is canonically coupled to the Gq subtype of G proteins. nih.gov Upon activation by an agonist such as this compound, the receptor facilitates the exchange of GDP for GTP on the Gαq subunit of the associated heterotrimeric G protein. patsnap.com This activation leads to the dissociation of the Gαq subunit from the Gβγ dimer. researchgate.net
The activated Gαq subunit then stimulates the membrane-bound enzyme Phospholipase C (PLC). patsnap.comwikipedia.org PLC catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). patsnap.comresearchgate.netmdpi.com
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) ions into the cytosol. patsnap.compatsnap.com This rapid increase in intracellular calcium concentration is a primary driver for smooth muscle contraction. patsnap.comnih.gov The entire cascade, from FP receptor activation to calcium mobilization, represents the core intracellular mechanism through which this compound exerts its potent contractile effects. nih.govpatsnap.compatsnap.com
The Pivotal Role of Inositol Triphosphate (IP3) and Diacylglycerol (DAG) in the Signaling Cascade
The binding of this compound to the prostaglandin F2α (FP) receptor, a Gq protein-coupled receptor, initiates a cascade of intracellular events. A key step in this pathway is the activation of the membrane-bound enzyme phospholipase C (PLC). Activated PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid component of the cell membrane, into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 is a small, water-soluble molecule that diffuses through the cytoplasm and plays a critical role in elevating intracellular calcium levels. In contrast, DAG remains embedded in the plasma membrane, where it serves as an activator for another important signaling enzyme, protein kinase C (PKC). The dual signaling pathways initiated by IP3 and DAG are central to the contractile response elicited by this compound.
Orchestrating the Rise in Intracellular Calcium (Ca²⁺) Levels
A fundamental requirement for smooth muscle contraction is a significant increase in the cytosolic concentration of calcium ions (Ca²⁺). This compound's mechanism of action achieves this through a two-pronged approach: releasing calcium from intracellular stores and promoting its influx from the extracellular environment.
Unlocking Intracellular Stores: The Release of Calcium from the Sarcoplasmic Reticulum
The IP3 generated from PIP2 hydrolysis rapidly diffuses to the sarcoplasmic reticulum (SR), the primary intracellular calcium reservoir in smooth muscle cells. Here, IP3 binds to and activates specific ligand-gated calcium channels known as IP3 receptors (IP3Rs) located on the SR membrane. This binding event triggers the opening of the channels, allowing for the rapid efflux of stored Ca²⁺ from the SR into the cytoplasm, leading to a sharp increase in intracellular calcium concentration.
A Gateway for External Calcium: The Influx of Extracellular Calcium
In addition to mobilizing intracellular calcium stores, the signaling cascade initiated by this compound also facilitates the entry of calcium from the extracellular fluid. This influx is mediated by specialized ion channels in the plasma membrane. The action of prostaglandin F2α (PGF2α), which this compound mimics, is dependent on the presence of extracellular calcium. This influx can occur through two primary types of channels in myometrial cells:
Store-Operated Calcium Channels (SOCCs): The depletion of calcium from the sarcoplasmic reticulum is sensed by STIM (stromal interaction molecule) proteins in the SR membrane. These proteins then translocate and activate Orai channels in the plasma membrane, leading to a sustained influx of calcium. This process is known as store-operated calcium entry (SOCE).
Receptor-Operated Calcium Channels (ROCCs): These channels are activated more directly by the signaling pathway initiated by receptor activation, often involving DAG. Transient Receptor Potential (TRP) channels, particularly members of the TRPC subfamily, are believed to function as both SOCCs and ROCCs in the myometrium and are crucial for regulating calcium influx.
The following table summarizes the effects of PGF2α on intracellular calcium concentration in human myometrial cells.
| Parameter | Value | Source |
| Basal [Ca²⁺]i (with 1mM extracellular Ca²⁺) | 153 nM | |
| ED₅₀ for PGF2α-induced [Ca²⁺]i increase (with extracellular Ca²⁺) | 4 nM | |
| ED₅₀ for PGF2α-induced [Ca²⁺]i increase (in Ca²⁺-free medium) | 2 µM |
This interactive data table highlights the significant dependence of PGF2α's action on extracellular calcium.
The Calcium-Calmodulin Pathway and the Activation of Myosin Light-Chain Kinase (MLCK)
The elevated intracellular calcium concentration serves as the primary trigger for the activation of the contractile machinery. In the cytoplasm, calcium ions bind to the ubiquitous calcium-binding protein, calmodulin. The binding of four calcium ions to calmodulin induces a conformational change in the protein, activating it.
The activated calcium-calmodulin complex then binds to and activates another key enzyme, myosin light-chain kinase (MLCK). In its inactive state, an autoinhibitory domain of MLCK blocks its catalytic site. The binding of the calcium-calmodulin complex relieves this autoinhibition, exposing the catalytic site and rendering the enzyme active.
The Final Step: Phosphorylation of Myosin Light Chains and Actin-Myosin Interaction
The primary substrate for activated MLCK is the 20-kDa regulatory light chain of myosin II (MLC₂₀). MLCK catalyzes the transfer of a phosphate (B84403) group from ATP to a specific serine residue on the myosin light chain. This phosphorylation event is the pivotal regulatory step that initiates smooth muscle contraction.
Phosphorylation of the myosin light chains induces a conformational change in the myosin head, increasing its ATPase activity and enabling it to bind to actin filaments. This binding forms cross-bridges, and through a cyclical process of attachment, pulling (power stroke), and detachment, the actin and myosin filaments slide past one another, resulting in the shortening of the smooth muscle cell and the generation of force.
The following table presents kinetic parameters related to MLCK activation.
| Parameter | Description | Value | Source |
| KCaM | Concentration of calmodulin for half-maximal activation of cMLCK | 2.3 ± 0.4 nM | |
| Vmax (with Ca²⁺/CaM) | Maximal velocity of cMLCK | 2.6 ± 0.1 mol phosphate/min/mol kinase | |
| Km (for cRLC with Ca²⁺/CaM) | Michaelis constant for cardiac regulatory light chain | 3.4 ± 0.4 µM |
This interactive data table provides insights into the enzymatic activity of cardiac myosin light-chain kinase, which shares similarities with the smooth muscle isoform.
Cellular and Subcellular Effects Leading to Smooth Muscle Contraction
The culmination of the signaling cascade initiated by this compound is the forceful contraction of uterine smooth muscle cells. This process involves significant changes at both the cellular and subcellular levels. During contraction, uterine smooth muscle cells are observed to become darker, decrease in volume, and undergo changes in diameter.
At the subcellular level, the interaction between the newly phosphorylated myosin and actin filaments drives the contractile process. This involves a substantial remodeling of the cytoskeleton to facilitate the generation and transmission of force. The actin filaments, anchored to dense bodies within the cytoplasm and dense plaques at the cell membrane, provide the tracks along which the myosin motors pull. This results in the shortening of the cell along its longitudinal axis. The intermediate filaments of the cytoskeleton are also thought to play a role in the spatial reorganization of the contractile machinery to optimize force development. The coordinated contraction of numerous individual smooth muscle cells within the myometrium generates the powerful forces necessary for its physiological functions.
Extragonadal Prostaglandin Receptor Interactions and Associated Physiological Responses
This compound's activity is not confined to the uterus; it interacts with prostaglandin receptors in various other tissues, leading to a range of physiological responses.
This compound exerts a direct stimulatory effect on the smooth muscle of the gastrointestinal (GI) tract. drugbank.comrxlist.comtga.gov.au This action is mediated by the binding of this compound to prostaglandin receptors present in the gut wall, which increases smooth muscle contractility and motility. patsnap.comfpnotebook.comtaylorandfrancis.com The resulting increase in peristaltic activity is responsible for the common gastrointestinal side effects, including nausea, vomiting, and diarrhea. picmonic.compatsnap.comrxlist.comtaylorandfrancis.com These effects are frequently observed, with some reports indicating that up to two-thirds of patients may experience them. fpnotebook.commedscape.com
This compound exhibits significant vasoactive properties, primarily acting as a vasoconstrictor on vascular smooth muscle. patsnap.comrxlist.comtga.gov.au This effect can lead to a transient increase in systemic blood pressure and an elevation in systemic vascular resistance. fpnotebook.comrxlist.comtaylorandfrancis.com The underlying mechanism is the direct stimulation of prostaglandin receptors on blood vessels, causing them to contract. drugbank.comrxlist.com In addition to systemic effects, this compound can also constrict pulmonary blood vessels, which may lead to an increase in pulmonary arterial pressure. simsrc.edu.innih.gov
By stimulating prostaglandin receptors in the smooth muscle of the airways, this compound can induce bronchoconstriction. drugbank.compatsnap.comtga.gov.autaylorandfrancis.com Its parent compound, PGF2α, is a well-documented bronchoconstrictor, and this property is shared by its synthetic analogue. nih.govfrontiersin.orgscispace.com The contractile response of human bronchial smooth muscle to prostaglandins (B1171923) appears to be mediated by thromboxane (B8750289) (TP) receptors. nih.govnih.gov This potential to cause bronchospasm is a significant consideration, particularly in individuals with pre-existing respiratory conditions such as asthma. fpnotebook.comsimsrc.edu.intaylorandfrancis.com
Summary of this compound's Extragonadal Effects
| System | Receptor/Tissue Interaction | Physiological Response |
|---|---|---|
| Gastrointestinal | Stimulation of prostaglandin receptors in GI smooth muscle. patsnap.comtaylorandfrancis.com | Increased motility, leading to nausea, vomiting, and diarrhea. picmonic.comrxlist.com |
| Vascular | Contraction of systemic and pulmonary vascular smooth muscle. patsnap.comrxlist.comsimsrc.edu.in | Increased blood pressure (hypertension) and systemic vascular resistance. fpnotebook.comtaylorandfrancis.com |
| Respiratory | Stimulation of TP receptors on bronchial smooth muscle. nih.govnih.gov | Bronchoconstriction/bronchospasm. drugbank.comtaylorandfrancis.com |
Pharmacological Research and Translational Studies
Comparative Pharmacology of Carboprost (B24374) and Other Uterotonic Agents
Comparative studies are crucial for determining the relative effectiveness and optimal use of this compound alongside other medications used to manage uterine tone and bleeding.
Comparison with Oxytocin (B344502): Efficacy and Receptor Saturation
Oxytocin is often the first-line uterotonic agent, but its efficacy can be limited by the saturation of oxytocin receptors in the myometrium, particularly after prolonged exposure. nihr.ac.uknccwebsite.orgnih.govnih.gov this compound, acting through a different receptor pathway (FP receptors), offers an alternative mechanism for stimulating uterine contractions. patsnap.comontosight.ai
Research indicates that this compound can be more effective than oxytocin in certain scenarios, such as preventing postpartum hemorrhage (PPH) in high-risk patients undergoing cesarean delivery. nih.gov One study found that median blood loss was significantly lower in patients receiving this compound compared to those receiving oxytocin or a combination of oxytocin and this compound. nih.govresearchgate.net
| Study (Year) | Comparison Groups | Median Blood Loss (mL) | Statistical Significance (P-value) |
| Jing bai et al. (2014) nih.govsaspublishers.com | Oxytocin | 610 | < 0.05 (vs this compound) |
| This compound | 438 | - | |
| Oxytocin plus this compound | 520 | < 0.05 (vs this compound) | |
| K.S. Sunil Kumar et al. (2016) saspublishers.com | This compound (125 μg) | 405 | < 0.05 (vs Oxytocin) |
| Oxytocin | 560 | - |
Note: Data extracted from cited sources. Median or mean blood loss values may vary between studies due to differences in patient populations, methodologies, and definitions of blood loss.
In vitro studies on myometrial tissue have also provided insights into the comparative effects. While oxytocin may show superior contractility in myometrium not previously exposed to oxytocin, this compound demonstrates enhanced contractile potency following oxytocin pretreatment, suggesting its utility when oxytocin receptor desensitization has occurred. imrpress.comimrpress.com
Comparative Studies with Methylergonovine (B92282) and Misoprostol (B33685)
This compound has also been compared to other second-line uterotonics like methylergonovine and misoprostol. Methylergonovine, an ergot alkaloid, induces sustained uterine contractions through different receptor mechanisms, including adrenergic, dopaminergic, and serotonin (B10506) receptors. wfsahq.org Misoprostol, a prostaglandin (B15479496) E1 analog, also stimulates uterine contractility.
Studies comparing this compound and methylergonovine for uterine atony refractory to oxytocin have shown no significant difference in uterine tone scores. physiciansweekly.com Both agents were considered viable options in this context. physiciansweekly.com
In comparisons with misoprostol, particularly rectal administration, parenteral uterotonics like this compound and methylergonovine appear to reach peak serum concentrations more quickly. mdedge.com While some studies found similar efficacy between misoprostol and oxytocin in controlling bleeding, evidence suggests that methylergonovine and this compound are likely superior to misoprostol. mdedge.comresearchgate.net
One study comparing this compound, oxytocin, methylergometrine, and misoprostol in the active management of the third stage of labor found that this compound was associated with the minimum amount of blood loss and the shortest duration of the third stage. researchgate.net
| Study | Uterotonic Agents Compared | Outcome Measured | Finding | Citation |
| Cole et al. (2024) | Methylergonovine vs this compound | Uterine tone scores | No significant difference | physiciansweekly.com |
| Additional uterotonics | No significant difference | physiciansweekly.com | ||
| Various studies | This compound/Methylergonovine vs Misoprostol | Efficacy in PPH | This compound and methylergonovine likely superior to misoprostol | mdedge.comresearchgate.net |
| ResearchGate Study | Oxytocin, this compound, Methylergometrine, Misoprostol | Blood loss, 3rd stage duration | This compound associated with minimum blood loss and shortest 3rd stage | researchgate.net |
Combination Therapies and Synergistic Effects (e.g., this compound with Oxytocin)
The potential for synergistic effects when combining this compound with other uterotonic agents has been investigated. The rationale for combination therapy lies in the different mechanisms of action of these drugs, which could lead to a more robust and sustained uterine contraction. ijpsonline.comijpsonline.com
Studies have explored the combination of this compound with oxytocin. While one study comparing oxytocin, this compound, and oxytocin plus this compound found lower median blood loss with this compound alone, other research suggests that the combined use of this compound and oxytocin can have a synergistic effect on promoting uterine contractility. nih.govijpsonline.comijpsonline.com This synergy may be attributed to their distinct receptor targets, allowing them to complement each other's actions. ijpsonline.comijpsonline.com The combination has been shown to improve intracellular calcium levels in uterine muscle fibers, further enhancing contractility. ijpsonline.comijpsonline.com
In vitro studies on human myometrial strips pretreated with oxytocin have demonstrated that the combination of oxytocin with either ergonovine or this compound can produce a superior contractile response compared to oxytocin alone, particularly when oxytocin receptor desensitization has occurred. nih.gov
Preclinical Research Models for Uterine Contractility Studies
Preclinical models are essential tools for investigating the pharmacological effects of this compound and the physiological mechanisms underlying uterine contractility before human trials.
In Vitro Myometrial Tissue Studies
In vitro studies using isolated myometrial tissue strips are a fundamental approach to assess the direct effects of this compound on uterine muscle contraction. This method allows for controlled experiments to measure parameters such as contractile force, frequency, and duration in response to varying drug concentrations. researchgate.net
Studies using human myometrial strips obtained during procedures like cesarean delivery have been instrumental in comparing the contractile effects of this compound with other uterotonics under controlled conditions. nccwebsite.orgnih.govresearchgate.net These studies can also investigate the impact of factors like oxytocin pretreatment on the response to this compound. imrpress.comimrpress.comnih.gov For example, in vitro work on rat myometrium has helped demonstrate the relative efficacy of different prostaglandins (B1171923), with PGF2α (the class to which this compound belongs) showing potent contractile effects. nccwebsite.org
Animal Models for Reproductive Physiology Research
Animal models provide a more complex system to study the in vivo effects of this compound on uterine function and reproductive processes. This compound tromethamine has been utilized in animal models to investigate reproductive physiology, including estrous synchronization, pregnancy termination, and parturition. Its ability to induce uterine contractions makes it a valuable tool for understanding the mechanisms involved in these processes.
Various animal species, including rats, rabbits, pigs, sheep, and horses, have been used in reproductive physiology research. simsrc.edu.infrontiersin.org While rodent models can provide initial insights, larger animal models often have reproductive organs with structural and physiological characteristics closer to those of humans, making them potentially more relevant for translational studies in gynecology. frontiersin.org However, it is important to consider the variations in reproductive characteristics between different animal models and humans when interpreting the results. frontiersin.org Animal studies have also been used to assess potential reproductive toxicity and other effects of this compound. simsrc.edu.indrreddys.ca
Studies on Uterine Tone and Contractility in Gravid Uterus
Research into this compound has extensively focused on its impact on the gravid uterus, particularly its ability to stimulate uterine contractions. This compound tromethamine, a salt form of this compound, has been shown to induce myometrial contractions in the gravid uterus. medsafe.govt.nzpfizer.com These contractions are similar to those observed during labor at term. medsafe.govt.nzpfizer.com While the direct mechanism by which this compound affects the myometrium has been investigated, the precise pathway has not been definitively determined in all contexts. medsafe.govt.nzpfizer.com However, it is understood that this compound activates the FP receptor, leading to smooth muscle contractions. nih.govnih.gov
Studies have indicated that this compound tromethamine can be a potent uterotonic agent, with a longer duration of action compared to the parent compound, PGF2α. drreddys.cakarger.com The intensity of uterine contraction induced by this compound tromethamine has been reported to be significantly stronger than that of PGF2α in some studies. karger.comnih.gov
Data from clinical trials involving the use of this compound for inducing abortion between 13 and 20 weeks of gestation have provided insights into its effects on uterine contractility. pfizer.commims.com In these trials, successful cases often responded to single injections, although multiple doses were sometimes administered at intervals to achieve the desired uterine response. medsafe.govt.nzpfizer.com
This compound's effect on uterine smooth muscle contraction is prolonged due to its longer half-life, which contributes to its effectiveness in preventing postpartum hemorrhage. who.intajol.info It increases the amplitude and frequency of uterine contractions. nih.gov this compound can induce rhythmic uterine contraction by binding to oxytocin receptors on uterine smooth muscle. nih.gov The level of oxytocin receptors in uterine smooth muscle increases as pregnancy progresses, peaking during delivery. nih.gov
Pharmacogenomic and Proteomic Approaches to this compound Response
Pharmacogenomic and proteomic approaches offer valuable tools for understanding the variability in individual responses to this compound and elucidating the downstream cellular pathways affected by its action.
Genetic Variations in Prostaglandin Receptor Expression and Function
Genetic variations, particularly single nucleotide polymorphisms (SNPs), in genes encoding prostaglandin receptors can influence their function and expression levels. nih.gov These variations may play a role in disease susceptibility and the response to drug treatment. nih.gov this compound acts as an agonist for the prostaglandin F2-alpha receptor (FP receptor). nih.gov Off-target activation of closely related receptors, such as the prostaglandin E receptor subtype EP3 (EP3 receptor), by this compound can lead to side effects. nih.gov
While general pharmacogenomic principles highlight the impact of genetic variations on drug target proteins like receptors, specific studies directly linking genetic variations in prostaglandin receptor expression and function to individual responses to this compound were not extensively detailed in the provided context. However, the concept that genetic background influences drug response by affecting receptor functionality is well-established in pharmacogenomics. nih.govmhmedical.com
Proteomic Analysis of Downstream Signaling Pathways
Proteomic analysis, the large-scale study of proteins, is a crucial tool for understanding biological systems and the mechanisms of drug action. pluto.bio By examining changes in protein levels and activity, proteomics can help identify downstream signaling pathways affected by this compound. pluto.bio
When this compound activates the FP receptor, it triggers G-protein coupled signaling pathways. nih.govnih.gov Proteomic analysis can be used to map out changes in these biological pathways and identify key regulatory mechanisms. pluto.bioplos.org This involves comparing protein levels across different conditions, such as before and after this compound administration, to identify proteins that are significantly upregulated or downregulated. pluto.bio
While the provided information discusses the general application of proteomics in analyzing downstream signaling pathways and identifying protein alterations in response to various stimuli or conditions, specific detailed proteomic studies directly investigating the downstream signaling pathways activated by this compound in the context of uterine contractility or other relevant biological processes were not extensively described. However, the principle of using proteomics to understand how proteins collaborate within cellular pathways and reveal signaling networks is applicable to studying the effects of this compound. pluto.bioplos.org
Adverse Reactions and Their Pharmacological Basis
Mechanisms of Gastrointestinal Disturbances (Nausea, Vomiting, Diarrhea)
Carboprost (B24374) stimulates the smooth muscle of the human gastrointestinal tract. tga.gov.audrugbank.commedsafe.govt.nzfda.govdrreddys.ca This stimulation increases gastrointestinal motility, leading to the common adverse effects of nausea, vomiting, and diarrhea. patsnap.comtga.gov.audrugbank.commedsafe.govt.nzfda.govdrreddys.capfizermedicalinformation.com This action is similar to its intended effect on uterine muscle. patsnap.com Pre-treatment or concurrent administration of antiemetic and antidiarrheal medications can significantly reduce the incidence of these gastrointestinal effects. fda.govdrreddys.capfizermedicalinformation.com
Mechanisms of Temperature Elevation and Pyrexia
This compound can cause a transient elevation in body temperature, or pyrexia, in both laboratory animals and humans. tga.gov.audrugbank.commedsafe.govt.nzfda.govdrreddys.ca This effect is thought to be related to this compound's influence on hypothalamic thermoregulation. fda.govdrreddys.capfizermedicalinformation.com Temperature increases are typically transient and resolve within several hours after the last injection. medsafe.govt.nzfda.govpfizermedicalinformation.compfizermedicalinformation.com It is important to differentiate drug-induced fever from other potential causes, such as infection. fda.govpfizermedicalinformation.com
Mechanisms of Cardiovascular Effects (Hypertension, Tachycardia)
Large doses of this compound can increase blood pressure, likely by contracting vascular smooth muscle. tga.gov.audrugbank.commedsafe.govt.nzfda.govdrreddys.ca While this effect may not be clinically significant at doses used for pregnancy termination, moderate increases in blood pressure have been reported, particularly in the context of postpartum hemorrhage treatment. tga.gov.aufda.govdrreddys.capfizermedicalinformation.com Tachycardia, or an abnormally rapid heart rate, is another possible cardiovascular side effect. patsnap.commims.commedscape.com The mechanism of this compound-induced hypertension may involve the action of prostaglandin (B15479496) F2α on thromboxane (B8750289) A2 receptors on vascular smooth muscle cells, leading to vasoconstriction by increasing intracellular calcium concentration. viamedica.pl
Mechanisms of Respiratory Effects (Bronchoconstriction, Asthma Exacerbation)
This compound can cause transient bronchoconstriction in some patients. tga.gov.audrugbank.commedsafe.govt.nzfda.govdrreddys.cahres.ca This effect is particularly important in individuals with a history of asthma or other respiratory conditions, as it can lead to wheezing and difficulty breathing and may trigger asthma exacerbation. patsnap.comhres.caglowm.com Prostaglandin F2α (this compound) may trigger airway constriction, inflammation, and vasoconstriction. glowm.com
Immunological and Hypersensitivity Reactions (Anaphylaxis, Angioedema)
Hypersensitivity reactions, including anaphylactic reactions, anaphylactic shock, anaphylactoid reactions, and angioedema, have been reported with this compound use in post-marketing surveillance. fda.govdrreddys.cawikidoc.org These are considered immune system disorders. drreddys.ca Anaphylaxis is a severe, life-threatening systemic hypersensitivity reaction that can involve the release of inflammatory mediators, potentially through IgE-mediated or non-IgE-mediated mechanisms. jiaci.orgnih.govnih.gov Angioedema involves swelling of the deeper layers of the skin and subcutaneous tissue. jiaci.orgnih.gov
Neuropharmacological Considerations (Headache, Dizziness, Syncope)
Headache and dizziness are reported adverse effects associated with this compound. drreddys.camims.commedscape.comglowm.comdrugs.com Syncope, or fainting, has also been observed. medsafe.govt.nzdrreddys.camims.comglowm.comdrugs.com These effects may be related to the drug's systemic impact, potentially involving vascular changes or effects on the central nervous system, although specific neuropharmacological mechanisms are not extensively detailed in the provided information.
Uterine-Specific Adverse Effects (Uterine Sacculation, Uterine Rupture Potential)
While this compound's primary action is on the uterus, excessive or sustained myometrial contractions can lead to adverse uterine-specific effects. Uterine sacculation, a pouch-like distortion of the uterine wall, has been reported. drreddys.camedscape.comdrugs.com The possibility of uterine rupture should be considered, particularly in patients with compromised or scarred uteri, where high-tone myometrial contractions are sustained. medsafe.govt.nzdrreddys.ca
Management Strategies for this compound-Induced Adverse Reactions
Management strategies for this compound-induced adverse reactions primarily focus on mitigating the effects of smooth muscle stimulation and providing supportive care.
To reduce the incidence and severity of gastrointestinal effects like nausea, vomiting, and diarrhea, pretreatment or concurrent administration of antiemetic and antidiarrheal drugs is recommended mims.commedsafe.govt.nzrxlist.compfizermedicalinformation.comrxlist.comglowm.com. Their use is considered an integral part of managing patients receiving this compound rxlist.compfizermedicalinformation.com.
For hypertension, which can occur due to vascular smooth muscle contraction, careful monitoring is necessary, especially in patients with pre-existing cardiovascular conditions patsnap.com. While large doses can raise blood pressure, this effect has not always been clinically significant with the doses used for terminating pregnancy drugbank.com. The degree of hypertension is often moderate and may not require specific therapy for the elevated blood pressure tga.gov.au.
Transient bronchoconstriction can occur, particularly in patients with a history of asthma patsnap.comdrreddys.ca. Monitoring patients with pre-existing cardiopulmonary problems and providing additional oxygen if necessary is recommended medsafe.govt.nz.
Transient temperature increases usually return to normal within several hours after the last injection and may not require specific intervention unless complicated by infection medsafe.govt.nzpfizermedicalinformation.com. Differentiating drug-induced fever from fever due to endometritis is important glowm.com.
In cases of overdose, which would likely present as an accentuation of the expected side effects, treatment involves discontinuing the drug and providing supportive care, particularly fluid replacement for significant vomiting and diarrhea hres.caglowm.com.
Research has explored the use of other medications to manage specific adverse effects. For instance, studies have investigated the efficacy of sufentanil in reducing this compound-induced nausea and vomiting during cesarean delivery, suggesting that it may help by inhibiting gastrointestinal motility viamedica.pl. Electroacupuncture combined with tropisetron (B1223216) has also shown effectiveness in relieving this compound-induced nausea and vomiting, potentially involving reduced levels of 5-HT, motilin, and gastrin nih.gov. Remifentanil has also been explored for reducing this compound-induced adverse reactions, including vomiting, nausea, hypertension, and bronchial asthma, possibly by inhibiting the sympathetic nervous system nih.gov.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 5281075 |
| This compound Tromethamine | 5281074 |
While detailed quantitative data on the pharmacological basis of adverse reactions suitable for a comprehensive interactive table across all reactions were not consistently available in the search results within the defined scope, the frequency of some common adverse effects has been reported.
| Adverse Reaction | Approximate Incidence (Based on studies) rxlist.compfizermedicalinformation.com | Pharmacological Basis | Management Strategy Examples mims.commedsafe.govt.nzrxlist.compfizermedicalinformation.comrxlist.comglowm.com |
| Vomiting | ~66% | Stimulation of GI smooth muscle | Antiemetics (pre-treatment or concurrent) |
| Diarrhea | ~66% | Stimulation of GI smooth muscle | Antidiarrheals (pre-treatment or concurrent) |
| Nausea | ~33% | Stimulation of GI smooth muscle | Antiemetics (pre-treatment or concurrent) |
| Transient Fever | ~12.5% (increase > 2°F) | Effect on hypothalamic thermoregulation | Usually self-limiting; differentiate from infection |
| Flushing | ~7% | Possible vascular smooth muscle effects / vasodilation | Supportive care |
| Hypertension (Transient) | Reported mims.commims.compatsnap.com | Contraction of vascular smooth muscle | Monitoring; may not require specific therapy |
| Bronchoconstriction | Reported in some patients drugbank.commedsafe.govt.nzpatsnap.comtga.gov.au | Contraction of airway smooth muscle | Monitoring; oxygen if needed (especially in asthma) |
Clinical Research Methodologies and Findings
Randomized Controlled Trials (RCTs) Comparing Carboprost (B24374) Efficacy
Randomized controlled trials (RCTs) are a cornerstone of clinical research, providing high-level evidence for the efficacy of interventions. Several RCTs have investigated the effectiveness of this compound, often comparing it to other commonly used uterotonic agents like oxytocin (B344502) for conditions such as postpartum hemorrhage (PPH). nih.govbmj.comresearchgate.net These trials aim to determine if this compound is superior or non-inferior in controlling bleeding and promoting uterine recovery. bmj.combmj.com
Study Designs (e.g., Double-Blind, Double-Dummy)
To minimize bias in assessing treatment effects, RCTs involving this compound have utilized rigorous study designs, including double-blind, double-dummy methodologies. nih.govresearchgate.netpatsnap.com A double-blind design ensures that neither the participants nor the researchers are aware of which treatment is being administered, preventing conscious or unconscious influence on outcomes. nih.govcardiff.ac.uk The double-dummy technique is employed when the two treatments being compared have different routes of administration (e.g., intramuscular this compound and intravenous oxytocin). In such cases, participants receive both an active drug of one type and a placebo of the other type, maintaining the blinding. nih.govresearchgate.netcardiff.ac.uk For instance, the COPE trial, comparing intramuscular this compound with intravenous oxytocin for the initial treatment of PPH, is designed as a double-blind, double-dummy RCT. nih.govbmj.comresearchgate.netpatsnap.comcardiff.ac.uk
Outcome Measures for Hemorrhage Control and Uterine Involution
Clinical trials evaluating this compound utilize specific outcome measures to quantify its effectiveness in controlling hemorrhage and promoting uterine involution. Key measures for hemorrhage control include the volume of blood loss, the need for additional uterotonic agents, blood transfusions, and the avoidance of surgical interventions. bmj.comajol.inforesearchgate.networldwidejournals.com For example, studies have compared the mean blood loss between groups treated with this compound versus other uterotonics. researchgate.networldwidejournals.com
Uterine involution, the process by which the uterus returns to its non-pregnant state, is another important outcome. Measures for uterine involution can include the rate of decrease in uterine fundal height and the duration of lochia. ajol.infonih.gov Studies have shown that this compound can promote uterine involution. ajol.infonih.gov
Here is an example of data that might be presented in a clinical trial comparing this compound and Oxytocin for PPH:
| Outcome Measure | This compound Group (Example Data) | Oxytocin Group (Example Data) | P-value (Example Data) |
| Mean Blood Loss (mL) | 708 physiciansweekly.com | 756 physiciansweekly.com | 0.588 physiciansweekly.com |
| Need for Additional Uterotonics (%) | 34.0 physiciansweekly.comobgproject.com | 30.0 physiciansweekly.comobgproject.com | 0.505 physiciansweekly.comobgproject.com |
| Uterine Tone Score (10 mins) (0-10) | 7.6 physiciansweekly.comobgproject.com | 7.3 physiciansweekly.comobgproject.com | 0.76 physiciansweekly.comobgproject.com |
| Blood Transfusion (%) | 21 worldwidejournals.com | 79 worldwidejournals.com | <0.0001 worldwidejournals.com |
| Uterine Fundus Height (Day 5) | Smaller ajol.infonih.gov | Larger ajol.infonih.gov | <0.05 ajol.infonih.gov |
| Duration of Lochia (days) | Shorter nih.gov | Longer nih.gov | <0.05 nih.gov |
Observational Studies and Real-World Evidence
Observational studies and the generation of real-world evidence (RWE) play a valuable role in understanding the use and effectiveness of this compound in broader clinical practice outside the controlled environment of RCTs. ajol.infowikem.orgtga.gov.auescholarship.orgppd.com RWE is derived from data collected during routine healthcare delivery, including electronic health records, registries, and administrative databases. frontiersin.orgnih.gov While observational studies may be subject to confounding factors not present in randomized trials, they provide insights into the performance of this compound in diverse patient populations and clinical settings. frontiersin.orgnih.gov These studies can complement RCT findings by assessing long-term outcomes and the impact of this compound in real-world scenarios where patient characteristics and clinical management may vary. escholarship.orgppd.comfrontiersin.org For instance, observational studies have investigated the effectiveness of this compound in preventing postpartum hemorrhage after cesarean section and its impact on uterine involution. ajol.infonih.gov
Pharmacokinetic and Pharmacodynamic Studies in Human Populations
Pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential for understanding how this compound is absorbed, distributed, metabolized, and excreted by the human body, as well as its biochemical and physiological effects. nih.govresearchgate.netwikem.orgnih.govpfizer.com These studies help to characterize the drug's behavior over time and its interaction with biological targets.
Plasma Concentration Profiles and Half-Life Determination
PK studies in humans have focused on determining this compound plasma concentration profiles following administration and estimating its half-life. After intramuscular injection, peak plasma levels of this compound have been observed within 15 to 60 minutes. tga.gov.audrreddys.capdr.netmedsafe.govt.nz Plasma concentrations gradually decline thereafter. drreddys.capdr.net Studies have reported varying plasma concentration levels and half-life estimates depending on the dosage and route of administration. drreddys.capdr.netmedsafe.govt.nznih.govncats.io For example, after a single intramuscular injection of 250 mcg, peak plasma concentrations have been reported in the range of approximately 2700 to 3100 picograms/mL. tga.gov.audrreddys.ca The estimated plasma half-life of this compound is longer than that of naturally occurring prostaglandin (B15479496) F2α due to its modified structure. pdr.netnih.gov While some sources indicate a half-life of around 8 minutes, others suggest it can be longer, particularly in amniotic fluid where the half-life was estimated between 27 to 37 hours. pdr.netnih.gov Following cessation of intravenous infusion, plasma levels decreased with a half-life of approximately 30 to 45 minutes. drreddys.ca
Here is a summary of some pharmacokinetic data:
| Parameter | Value (Example Data) | Notes |
| Time to Peak Plasma Conc. (IM) | 15-60 minutes tga.gov.audrreddys.capdr.netmedsafe.govt.nz | Varies depending on the study |
| Peak Plasma Conc. (IM, 250 mcg) | 2700-3100 pg/mL tga.gov.audrreddys.ca | Observed in studies |
| Plasma Half-Life | ~8 minutes pdr.net | Longer than natural PGF2α |
| Plasma Half-Life (IV infusion) | 30-45 minutes drreddys.ca | Following cessation of infusion |
| Amniotic Fluid Half-Life | 27-37 hours drreddys.canih.gov | Observed in mid-trimester abortion |
Metabolic Pathways and Excretion
This compound is primarily metabolized in the lungs and liver. wikem.orgnih.govdrugbank.com It undergoes metabolic inactivation, mainly through ω-oxidation and to a lesser extent via β-oxidation. pdr.netdrugs.com This metabolism is slower compared to naturally occurring prostaglandin F2α. drugs.com The metabolites and a small amount of unchanged drug are primarily excreted in the urine. wikem.orgnih.govdrreddys.cadrugbank.comdrugs.com Urinary excretion of metabolites is rapid and largely complete within 24 hours after administration. drreddys.ca Approximately 80% of the dose is excreted within the first 5 to 10 hours, with an additional 5% excreted over the subsequent 20 hours. drreddys.ca About 1% of the administered dose is excreted as intact drug. drreddys.ca
Special Patient Populations and Considerations
The use of this compound requires careful consideration in patients with pre-existing medical conditions due to its pharmacological effects on smooth muscle in various organ systems beyond the uterus. Clinical research and post-marketing surveillance have highlighted specific considerations for several patient populations.
Patients with Pre-existing Medical Conditions (e.g., Asthma, Hypertension, Glaucoma)
This compound, a synthetic analogue of prostaglandin F2α, exerts effects on smooth muscle throughout the body. This necessitates caution when administering the drug to patients with certain pre-existing conditions.
Patients with a history of asthma or other respiratory disorders should be monitored closely as this compound can induce bronchospasm and transient bronchoconstriction. drreddys.camedsafe.govt.nznps.org.aumontagelabs.comdrugs.com While bronchoconstriction is rarely clinically significant except in asthmatic patients, decreases in maternal arterial oxygen content have been observed in some individuals treated with this compound. medsafe.govt.nznps.org.aumedicines.org.uknps.org.au A causal relationship has not been definitively established, but monitoring and supplemental oxygen may be necessary for those with pre-existing cardiopulmonary issues. medsafe.govt.nznps.org.aumedicines.org.uknps.org.au The use of this compound is contraindicated in patients with active pulmonary disease. drugs.comdrugs.com
In patients with a history of hypertension or hypotension, or cardiovascular disease, this compound should be used cautiously. drreddys.camedsafe.govt.nznps.org.audrugs.commedicines.org.uknps.org.audrugs.commims.comscot.nhs.uktruemeds.in Large doses of this compound tromethamine can elevate blood pressure, likely due to the contraction of vascular smooth muscle. drreddys.camedsafe.govt.nz While this effect may not be clinically significant with doses used for pregnancy termination, it is a consideration. drreddys.cadrugbank.compfizer.com Very rare cases of cardiovascular collapse have been reported following the use of prostaglandins (B1171923), a factor to consider when using this compound. medsafe.govt.nzmedicines.org.uknps.org.au this compound is contraindicated in patients with uncontrolled or acute cardiovascular dysfunction and active cardiac disease. drugs.comdrugs.comtruemeds.inwikipedia.orgpfizer.com Its use is not recommended in significant cardiac disease, particularly in individuals with elevated pulmonary arterial pressure, single ventricle, and shunt lesions, as it can increase pulmonary vascular resistance and cause pulmonary edema. nih.gov
Caution is also advised in patients with a history of glaucoma or raised intra-ocular pressure. drreddys.camedsafe.govt.nznps.org.aunps.org.auscot.nhs.ukmayoclinic.org While rare, an increase in intraocular pressure has been noted during this compound use. mayoclinic.org
Other pre-existing conditions requiring cautious use include renal disease, hepatic disease, anemia, jaundice, diabetes, and epilepsy. drreddys.camedsafe.govt.nznps.org.audrugs.comnps.org.aumims.comscot.nhs.ukwikipedia.orgmayoclinic.org this compound is contraindicated in patients with active renal or hepatic disease. drreddys.camedsafe.govt.nzdrugs.comdrugs.commims.comwikipedia.orgpfizer.com
Impact on Coagulation Function and Hemostasis
This compound's primary mechanism of action in controlling postpartum hemorrhage is by stimulating myometrial contractions, which provide hemostasis at the site of placentation by constricting blood vessels. drreddys.cadrugbank.compfizer.compatsnap.comfda.gov Prostaglandins, in general, are known to affect platelet aggregation by inhibiting it. drreddys.canps.org.au
Clinical experience specifically on the effect of this compound tromethamine on human coagulation factors is limited. drreddys.canps.org.au However, studies investigating the effect of this compound tromethamine, sometimes in combination with other uterotonics, on coagulation parameters in the context of postpartum hemorrhage have been conducted. One study found that in patients receiving oxytocin combined with this compound tromethamine, the levels of Activated Partial Thromboplastin Time (APTT), Thrombin Time (TT), and Fibrinogen (Fib) were significantly lower 24 hours after treatment compared to before treatment. ajol.infotjpr.org This suggests that this compound tromethamine can effectively improve coagulation function and promote uterine contraction and hemostasis. ajol.infowho.int The proposed reason is that it can accelerate platelet aggregation, improve blood microcirculation, and enhance uterine contraction, thereby reducing bleeding and improving the state of blood coagulation function. who.int Another study comparing oxytocin combined with this compound tromethamine to a combination including carbetocin (B549339) found that while PLT and FIB levels decreased and APTT and PT levels increased in both groups 24 hours after treatment compared to before treatment, the study group (including carbetocin) showed lower PLT and FIB levels and higher APTT and PT levels compared to the control group (oxytocin + this compound). ajol.infotjpr.orgresearchgate.netajol.info This suggests a complex interplay of uterotonics on coagulation parameters, with this compound contributing to improved coagulation function in the context of postpartum hemorrhage. ajol.infotjpr.orgajol.info
| Coagulation Factor | Before Treatment | 24 Hours After Treatment (Oxytocin + this compound) | 24 Hours After Treatment (Oxytocin + this compound + Carbetocin) | Statistical Significance (Before vs. After Treatment) | Statistical Significance (Oxytocin + this compound vs. Combination) |
| PLT | Baseline | Decreased | Lower than Oxytocin + this compound | P < 0.05 | P < 0.05 |
| FIB | Baseline | Decreased | Lower than Oxytocin + this compound | P < 0.05 | P < 0.05 |
| APTT | Baseline | Increased | Higher than Oxytocin + this compound | P < 0.05 | P < 0.05 |
| PT | Baseline | Increased | Higher than Oxytocin + this compound | P < 0.05 | P < 0.05 |
Severe bleeding itself can consume coagulation factors, potentially worsening coagulopathy. nih.gov this compound's role in controlling hemorrhage can indirectly support the recovery of coagulation function by reducing blood loss. ajol.infotjpr.orgajol.info
Future Directions in Carboprost Research
Development of Novel Carboprost (B24374) Analogues with Improved Selectivity and Reduced Off-Target Effects
A primary challenge with this compound is its range of side effects, which stem from its mechanism of action. This compound stimulates uterine contractions by activating the prostaglandin (B15479496) F2-alpha receptor (FP receptor). pfizermedical.com However, it can also activate other closely related prostaglandin receptors, such as the EP3 receptor, leading to off-target effects like fever, hypertension, diarrhea, and vomiting. researchgate.net
Future research is heavily invested in developing novel analogues of this compound with higher selectivity for the FP receptor. The goal is to create a compound that retains the potent uterotonic effects while minimizing or eliminating the adverse reactions associated with off-target receptor activation. Recent advances in structural biology, including the detailed imaging of the FP receptor's structure, are expected to pave the way for the rational design of more selective agonists. This structural information could guide the development of new molecules that fit more precisely into the FP receptor's binding pocket, thereby avoiding interaction with other prostaglandin receptors.
| Research Goal | Mechanism / Approach | Desired Outcome |
| Improved Selectivity | Rational drug design based on FP receptor structural data. | Creation of analogues that bind exclusively to the FP receptor. |
| Reduced Off-Target Effects | Minimizing activation of other prostaglandin receptors (e.g., EP3). | Reduction in side effects such as fever, hypertension, and gastrointestinal distress. |
| Enhanced Potency | Modifying the chemical structure to increase binding affinity. | More potent uterine contractions at lower doses. |
| Favorable Pharmacokinetics | Altering the molecule to improve metabolic stability. | Longer duration of action and more predictable therapeutic effects. |
Targeted Drug Delivery Systems for Enhanced Uterine Specificity
Another promising avenue of research is the development of targeted drug delivery systems. The current intramuscular administration of this compound results in systemic distribution, contributing to its side effects. ijrcog.org Advanced drug delivery technologies aim to concentrate the medication at its intended site of action—the uterus—thereby enhancing its efficacy and reducing systemic exposure.
Researchers are exploring various nanocarrier systems, such as liposomes and nanoparticles, to encapsulate this compound. nih.govnih.gov These nanocarriers could be engineered to specifically target uterine muscle cells. For instance, the surface of these nanoparticles could be decorated with ligands that bind to receptors uniquely expressed on myometrial cells. Such a system would allow for the direct delivery of this compound to the uterus, potentially lowering the required dose and significantly diminishing systemic side effects. nih.govmdpi.com Vaginally administered nanoformulations are also being investigated as a non-invasive method to achieve high local concentrations in the female reproductive tract.
Investigation of this compound in New Therapeutic Areas Beyond Current Indications
While this compound is primarily known for its use in obstetrics, its potent smooth muscle contracting properties suggest potential applications in other medical fields. drugs.comdrugs.com A notable area of investigation is the use of intravesical this compound for the treatment of hemorrhagic cystitis, a serious complication that can occur after chemotherapy or radiation. nih.govnih.gov
Hemorrhagic cystitis involves severe bleeding from the bladder lining. Studies have shown that instilling a this compound solution directly into the bladder can help control this bleeding. auajournals.orgauajournals.org The proposed mechanism involves vasoconstriction and cytoprotective effects on the bladder's blood vessels and urothelium. medscape.com Research in this area is focused on optimizing the dosage and administration protocol to maximize efficacy and minimize side effects like bladder spasms. nih.gov Further clinical trials are needed to establish this compound as a standard treatment for this condition.
Pharmacogenomic Biomarker Discovery for Personalized this compound Therapy
The response to this compound can vary among patients. This variability may be due to genetic differences in how individuals metabolize the drug or in the structure and function of its target receptor. The field of pharmacogenomics, which studies how genes affect a person's response to drugs, is a critical area for future this compound research. nih.gov
Currently, there is limited specific pharmacogenomic data available for this compound. drugbank.com However, research on other prostaglandin analogues provides a roadmap. For example, studies on latanoprost, used for glaucoma, have identified single-nucleotide polymorphisms (SNPs) in the prostaglandin F2-alpha receptor gene (PTGFR) that correlate with treatment response. nih.gov Future research will likely focus on identifying similar genetic variants that could predict a patient's sensitivity to this compound or their susceptibility to adverse effects. nih.gov The discovery of such biomarkers would be a significant step toward personalized medicine, allowing clinicians to tailor treatment for optimal safety and effectiveness.
Long-Term Outcome Studies and Follow-up on this compound Exposure
The immediate side effects of this compound are well-documented. mims.com However, there is a notable lack of comprehensive long-term data regarding the health outcomes for both mothers and infants exposed to the drug. Future research must address this knowledge gap through robust, long-term follow-up studies.
Ethical Considerations in Clinical Trials and Post-Marketing Surveillance
The use of this compound, especially in emergency situations like postpartum hemorrhage, presents unique ethical challenges for clinical research. nihr.ac.uk Obtaining informed consent from a patient who is in active labor or experiencing a medical emergency can be complex. nih.gov Future clinical trials must continue to develop and implement ethical frameworks that protect vulnerable patients while still allowing for the generation of vital clinical evidence. This may involve alternative consent models, such as consent in advance or deferred consent, where ethically permissible. nih.gov
The principles of ethical clinical research are paramount and include:
Social and Clinical Value: Research questions must be valuable enough to justify exposing human subjects to risk.
Scientific Validity: Studies must be well-designed to produce useful and reliable data.
Fair Subject Selection: Participants should be chosen in a way that minimizes risks and maximizes benefits across different groups.
Favorable Risk-Benefit Ratio: Potential risks to individuals must be minimized and outweighed by the potential benefits to the participant and/or society.
Informed Consent: Participants must be fully informed about the trial and voluntarily agree to participate.
Respect for Enrolled Subjects: This includes maintaining confidentiality, monitoring welfare, allowing withdrawal, and informing participants of research results.
Post-marketing surveillance also carries ethical responsibilities. It is essential to continuously monitor the real-world use of this compound to identify any rare but serious adverse events that may not have been detected in clinical trials. This ongoing vigilance is a core ethical obligation to ensure patient safety. who.intinternationalmidwives.org
Q & A
Q. What experimental models are commonly used to evaluate Carboprost's uterotonic efficacy?
Methodological Answer:
- In vitro models : Isolated uterine tissue strips (e.g., from rats or humans) exposed to this compound to measure contractile force and frequency via force transducers. This allows quantification of dose-response relationships .
- Animal studies : Rabbit or rat models simulate postpartum hemorrhage (PPH) by inducing uterine atony, followed by intramuscular (IM) this compound administration to assess blood loss reduction and uterine tone restoration .
- Clinical trials : Randomized controlled trials (RCTs) compare this compound (125 µg IM) to oxytocin or methylergometrine, measuring primary outcomes like blood loss (via calibrated drapes), third-stage labor duration, and need for additional uterotonics .
Q. How is this compound administered in clinical trials for PPH prevention, and what are standard outcome measures?
Methodological Answer:
Q. What are the key pharmacokinetic properties influencing this compound's clinical use?
Methodological Answer:
- Half-life : 8 minutes (vs. 15 seconds for endogenous PGF2α) due to C15 methyl group blocking rapid metabolism, enabling IM administration .
- Peak plasma concentration : 15–60 minutes post-IM injection, requiring timed blood sampling in pharmacokinetic studies .
- Metabolism : Beta-oxidation in liver and kidneys, with urinary excretion of metabolites. Researchers must account for hepatic/renal impairment in exclusion criteria .
Advanced Research Questions
Q. How can researchers address contradictory efficacy data between this compound and other uterotonics (e.g., syntometrine)?
Methodological Answer:
- Subgroup analysis : Stratify patients by risk factors (e.g., anemia, hypertension) to identify populations where this compound outperforms alternatives .
- Dose standardization : Compare studies using equivalent doses (e.g., 125 µg this compound vs. 500 µg syntometrine) to control for potency differences .
- Meta-analysis : Pool data from RCTs using random-effects models to adjust for heterogeneity in study design, with sensitivity analyses excluding high-bias trials .
Q. What methodological strategies optimize this compound trial designs to control for confounding variables?
Methodological Answer:
- Randomization and blinding : Use block randomization and double-blinding (e.g., placebo-controlled IM injections) to minimize selection and performance bias .
- Covariate adjustment : Include baseline variables (e.g., gestational age, parity) in multivariate regression models to isolate this compound's effect .
- Adverse event protocols : Predefine thresholds for diarrhea, hypertension, or bronchospasm, with rescue medications (e.g., antiemetics) administered prophylactically .
Q. How can pharmacokinetic modeling improve this compound dosing in special populations (e.g., obese patients)?
Methodological Answer:
- Compartmental modeling : Use non-linear mixed-effects models (NONMEM) to simulate drug distribution in obese patients, adjusting for increased adipose tissue volume and altered clearance rates .
- Therapeutic drug monitoring (TDM) : Measure plasma this compound levels at peak (60 minutes post-IM) to correlate with uterine contractility via electromyography .
- Population PK studies : Recruit diverse cohorts (e.g., renal impairment) to estimate covariates affecting volume of distribution (Vd) and clearance (CL) .
Data Contradiction and Synthesis
Q. How to resolve discrepancies in blood loss reduction between this compound and oxytocin across studies?
Methodological Answer:
- Standardized measurement : Use calibrated blood collection drapes (e.g., BRASSS-V drapes) instead of visual estimation to reduce variability .
- Risk stratification : Compare this compound vs. oxytocin in high-risk subgroups (e.g., cesarean delivery, preeclampsia) where its prolonged half-life may enhance efficacy .
- Mechanistic studies : Combine uterine Doppler imaging with this compound administration to quantify changes in uterine artery resistance and perfusion .
Tables for Quick Reference
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
